

Application Notes and Protocols: In Vitro Characterization of USP30-I-1

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Compound of Interest

Compound Name: USP30-I-1

Cat. No.: B15583890

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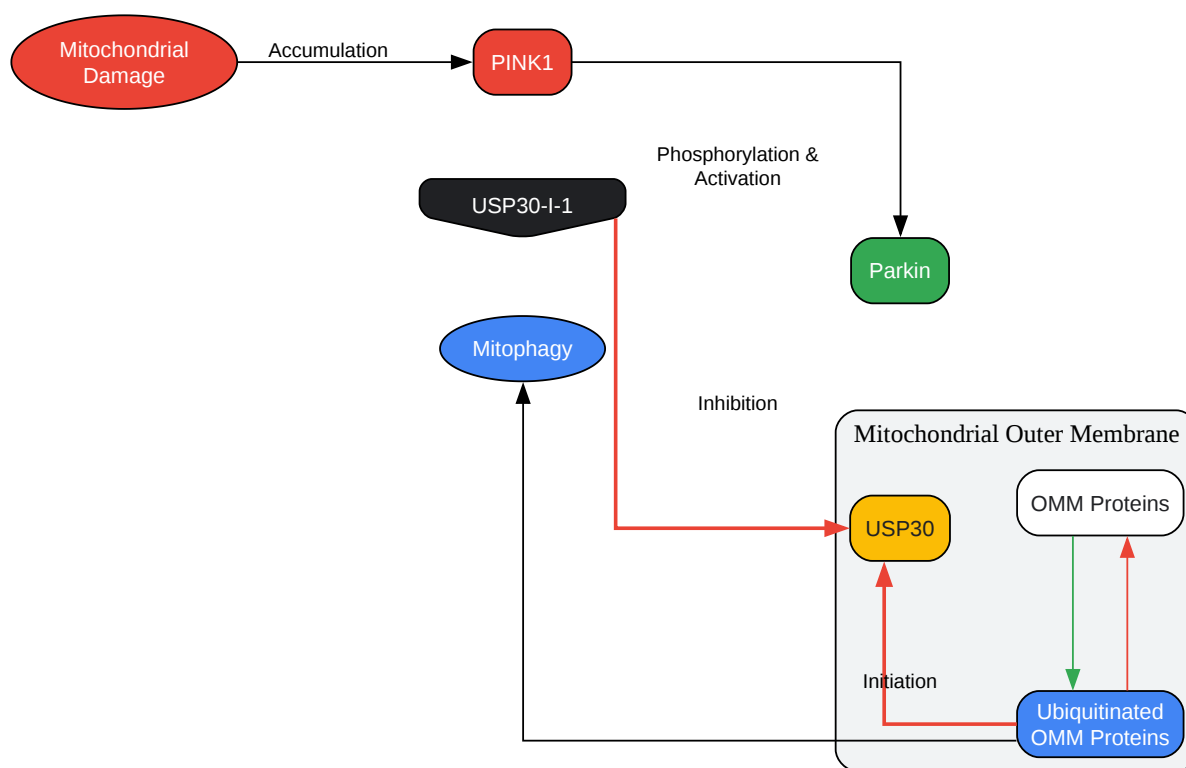
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes.^[1] It plays a critical role in cellular quality control by counteracting the PINK1/Parkin-mediated ubiquitination that flags damaged mitochondria for removal via mitophagy.^{[1][2][3]} Inhibition of USP30 is a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria, particularly in diseases like Parkinson's where mitophagy is impaired.^{[1][3][4]} **USP30-I-1** is a selective, covalent inhibitor of USP30 with a reported IC₅₀ value of 94 nM.^[5] These application notes provide detailed protocols for the in vitro biochemical characterization of **USP30-I-1**.

USP30 Signaling Pathway in Mitophagy

USP30 acts as a negative regulator of mitophagy. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin (Ub) and the E3 ligase Parkin. This activates Parkin, which then ubiquitinates various outer membrane proteins, creating a signal for autophagic degradation. USP30 opposes this by removing these ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria.^{[1][2]}



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Caption: The role of USP30 in opposing PINK1/Parkin-mediated mitophagy.

Quantitative Data Summary

The inhibitory potency of various compounds against USP30 has been determined using biochemical assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the potency of different inhibitors.

Inhibitor	IC50 (nM)	Assay Substrate	Source
USP30-I-1	94	Not Specified	[5]
Compound 39	~20	Ubiquitin-based	[2][4]
USP30Inh-1	15 - 30	Ub-Rho110	[6]
USP30Inh-2	15 - 30	Ub-Rho110	[6]
USP30Inh-3	15 - 30	Ub-Rho110	[6]
USP30inh	~2	Ub-Rho110	[7]

Experimental Protocols

USP30 Biochemical Activity Assay (Fluorogenic)

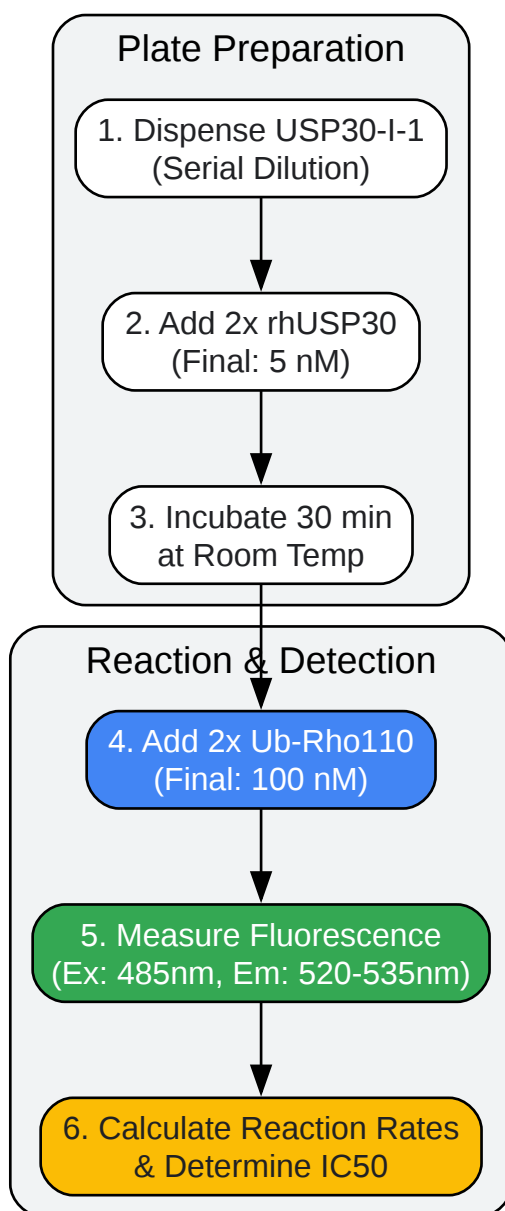
This assay measures the deubiquitinating activity of recombinant human USP30 (rhUSP30) by monitoring the cleavage of the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110). Cleavage of the substrate releases Rhodamine 110, resulting in an increase in fluorescence.

Materials and Reagents:

- Recombinant Human USP30 (rhUSP30, e.g., Boston Biochem)[6][8]
- Ubiquitin-Rhodamine 110 (Ub-Rho110, e.g., Boston Biochem)[6][8]
- **USP30-I-1** or other test compounds
- USP30 Activity Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT.[6][8] (Alternative buffer: 20 mM Tris-HCl, pH 8.0, 150 mM Potassium Glutamate, 0.1 mM TCEP, and 0.03% Bovine Gamma Globulin[7][9])
- DMSO (for compound dilution)
- Black, low-binding 384-well assay plates (e.g., Greiner)[6][8]
- Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 520-535 nm)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **USP30-I-1** in 100% DMSO. Dispense a small volume (e.g., 75 nL) of the compound dilutions into the wells of a 384-well plate.[\[6\]](#)
- **Enzyme Addition:** Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in USP30 Activity Assay Buffer. Add 15 μ L of this solution to each well containing the compound. The final assay concentration of rhUSP30 will be 5 nM.[\[6\]](#)[\[8\]](#)
- **Incubation:** Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[\[6\]](#)[\[8\]](#)
- **Reaction Initiation:** Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in USP30 Activity Assay Buffer. Add 15 μ L of this solution to each well to start the reaction. The final assay concentration of Ub-Rho110 will be 100 nM.[\[6\]](#)[\[8\]](#) The total reaction volume will be 30 μ L.[\[6\]](#)
- **Fluorescence Measurement:** Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 3 seconds for 10 minutes) using a plate reader.[\[9\]](#)
- **Data Analysis:** Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.



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Caption: Workflow for the USP30 biochemical activity assay.

Di-Ubiquitin Cleavage Assay (SDS-PAGE)

This assay confirms that the inhibitor can block the cleavage of a more native substrate, such as Lysine-6 (K6)-linked di-ubiquitin chains, which are a preferred substrate for USP30.[8]

Materials and Reagents:

- Recombinant Human USP30 (rhUSP30)
- K6-linked di-ubiquitin (K6-di-Ub)[6][8]
- **USP30-I-1**
- USP30 Activity Assay Buffer (as described above)
- 4x SDS-PAGE Sample Buffer (containing 10% β -mercaptoethanol)[6]
- SDS-PAGE gels, buffers, and Western blotting equipment
- Anti-ubiquitin antibody

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine rhUSP30 (e.g., 450 nM final concentration) with varying concentrations of **USP30-I-1** in USP30 Activity Assay Buffer.[6][8]
Pre-incubate for 15-30 minutes at room temperature.
- **Reaction Initiation:** Add K6-di-Ub to a final concentration of 2.5 μ M to start the reaction.[6][8]
- **Incubation:** Incubate the reaction mixture for 2 hours at 37°C.[6][8]
- **Reaction Quenching:** Stop the reaction by adding 4x SDS-PAGE sample buffer and heating the samples at 95°C for 10 minutes.[6][8]
- **Analysis:** Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting. Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of di-ubiquitin into mono-ubiquitin.
- **Data Interpretation:** A potent inhibitor will prevent the conversion of di-ubiquitin to mono-ubiquitin. Quantify the band intensities for di- and mono-ubiquitin to assess the degree of inhibition.[10]

Concluding Remarks

The provided protocols offer robust methods for the in vitro characterization of USP30 inhibitors like **USP30-I-1**. The fluorogenic assay is ideal for high-throughput screening and determining inhibitor potency (IC₅₀), while the di-ubiquitin cleavage assay serves as an important secondary validation of activity against a native substrate. These assays are fundamental for the preclinical evaluation of novel therapeutic agents targeting USP30 for diseases associated with mitochondrial dysfunction.

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